Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate
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Overview
Description
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxymethyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their significant roles in various biological processes and are often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by the introduction of the hydroxymethyl group through a formylation reaction. The amino group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include ethyl acetoacetate, guanidine, formaldehyde, and ammonia.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles such as halides, under basic or acidic conditions.
Major Products
Oxidation: Formation of ethyl 2-(4-amino-5-carboxyl-2-oxopyrimidin-1(2H)-yl)acetate.
Reduction: Formation of ethyl 2-(4-amino-5-(hydroxymethyl)-2-hydroxypyrimidin-1(2H)-yl)acetate.
Substitution: Formation of substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The hydroxymethyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate can be compared with other pyrimidine derivatives such as:
Thymine: A naturally occurring pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in DNA and RNA.
5-Fluorouracil: A synthetic pyrimidine analog used as an anticancer drug.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and potential biological activity. Unlike thymine and cytosine, this compound contains an ethyl ester group, which can be hydrolyzed to release the active pyrimidine derivative in biological systems. Additionally, the presence of the hydroxymethyl group provides opportunities for further chemical modifications and functionalization.
Biological Activity
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate, identified by the CAS number 944249-74-5, is a compound with notable potential in medicinal chemistry. Its molecular formula is C9H13N3O4, and it has a molecular weight of 227.22 g/mol. The compound features a pyrimidine ring, which is crucial for its biological activity due to the presence of functional groups such as the amino and hydroxymethyl groups.
Structural Characteristics and Synthesis
The structure of this compound includes:
- A pyrimidine ring
- An amino group (-NH2)
- A hydroxymethyl group (-CH2OH)
- An ethyl acetate moiety
These functional groups enhance the compound's solubility and reactivity, which are essential for its biological interactions. The synthesis typically involves multi-step synthetic routes, allowing for the production of high-purity compounds suitable for research and development .
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
1. Antiproliferative Effects:
- Compounds with similar structures have shown antiproliferative effects against various cancer cell lines. For instance, related pyrimidine derivatives have been studied for their ability to inhibit topoisomerase II, an enzyme critical for DNA replication and repair .
2. Antimicrobial Properties:
- The compound's structural features suggest potential antimicrobial activity, which aligns with ongoing research into new antimicrobial agents targeting the methylerythritol (MEP) pathway in pathogenic microorganisms .
3. Enzyme Inhibition:
- This compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other pyrimidine derivatives that have shown efficacy in inhibiting glycogen synthase kinase (GSK) and other targets .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | CAS Number | Key Features |
---|---|---|
Ethyl 2-(4-amino-2-pyrimidinyl)acetate | 944249-74-5 | Lacks hydroxymethyl group |
4-Amino-5-hydroxymethylpyrimidine | 944249-73-4 | No ethyl acetate moiety |
5-Amino-pyrimidine derivatives | Varies | Varying substitutions on pyrimidine |
The presence of the hydroxymethyl group in this compound enhances its solubility and potential reactivity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Antitumor Activity:
- Antimicrobial Research:
- Enzyme Inhibition Studies:
Properties
Molecular Formula |
C9H13N3O4 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
ethyl 2-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]acetate |
InChI |
InChI=1S/C9H13N3O4/c1-2-16-7(14)4-12-3-6(5-13)8(10)11-9(12)15/h3,13H,2,4-5H2,1H3,(H2,10,11,15) |
InChI Key |
ZIPIZGUKTMSBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=NC1=O)N)CO |
Origin of Product |
United States |
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